

Diethyl Undecylphosphonate: Technical Guide to Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: Diethyl undecylphosphonate

Cat. No.: B14764832

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Executive Summary

Diethyl undecylphosphonate (CAS: 92795-72-7) is a lipophilic organophosphorus ester characterized by a saturated C11 alkyl chain attached to a diethyl phosphonate headgroup.^[1] It serves as a critical intermediate in the synthesis of undecylphosphonic acid—a high-performance surface modifier for metal oxides—and as a lipophilic building block in drug delivery systems. Unlike silanes, phosphonate-derived Self-Assembled Monolayers (SAMs) offer superior hydrolytic stability, making this molecule essential for corrosion inhibition, biocompatible coatings, and lipid-mimetic pharmaceutical formulations.^[1]

Part 1: Chemical Identity & Physicochemical Properties^{[1][2][3]}

Structural Overview

The molecule consists of a phosphorus atom bonded to a doubly bonded oxygen (phosphoryl), two ethoxy groups, and a linear undecyl (

) chain. This amphiphilic structure allows it to act as a surfactant precursor and a membrane-permeable lipid mimic.^[1]

Chemical Formula:

IUPAC Name: **Diethyl undecylphosphonate**^[1]

Key Properties Table

Data interpolated from homologous C10 and C12 series where specific experimental values are proprietary.

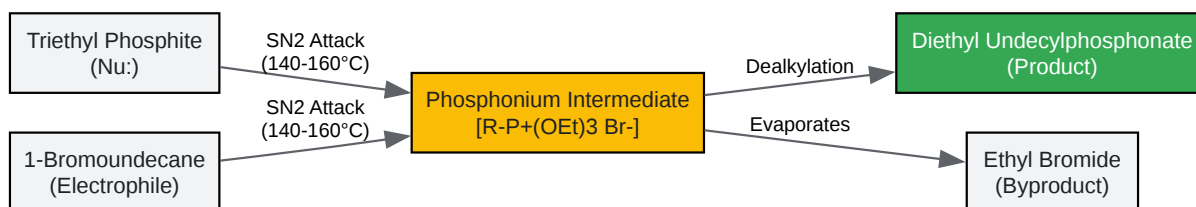
Property	Value	Notes
CAS Number	92795-72-7	Specific to the C11 diethyl ester. ^[1]
Molecular Weight	292.39 g/mol	Calculated based on standard atomic weights. ^[1]
Physical State	Colorless to pale yellow liquid	Viscous oil at room temperature. ^[1]
Boiling Point	~145–155 °C @ 0.5 mmHg	Requires high vacuum for distillation; thermally stable <200°C.
Solubility	Soluble in organic solvents	Ethanol, Chloroform, DCM, Toluene. ^[1] Insoluble in water. ^[1]
LogP (Est.)	~4.5 – 5.0	Highly lipophilic due to the undecyl tail.
Density	~0.96 g/mL	Typical for long-chain phosphonates. ^[1]

Part 2: Synthesis & Production Protocols

The Michaelis-Arbuzov Reaction

The industry-standard method for synthesizing **diethyl undecylphosphonate** is the Michaelis-Arbuzov reaction. This involves the reaction of triethyl phosphite with 1-bromoundecane. The driving force is the formation of the strong P=O bond.

Reaction Mechanism (DOT Visualization)



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Figure 1: The Michaelis-Arbuzov mechanism.[1] The lone pair on phosphorus attacks the alkyl halide, forming a phosphonium salt which collapses to the phosphonate ester.

Experimental Protocol

Reagents:

- 1-Bromoundecane (1.0 equiv)[1]
- Triethyl phosphite (1.2 - 1.5 equiv) - Excess ensures complete consumption of the halide.[1]

Procedure:

- Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a distillation head (or a simple vent if conducting small scale). Nitrogen atmosphere is recommended to prevent oxidation of the phosphite.
- Addition: Mix the reagents neat (solvent-free).
- Heating: Heat the mixture to 150–160 °C.
- Byproduct Removal: As the reaction proceeds, ethyl bromide (bp ~38 °C) is generated. If using a distillation head, distill this off continuously to drive the equilibrium forward.
- Monitoring: Monitor by TLC (silica, Hexane/EtOAc) or

NMR (disappearance of phosphite peak at ~140 ppm, appearance of phosphonate at ~30 ppm).

- Purification:
 - Remove excess triethyl phosphite via vacuum evaporation.[1]
 - Purify the residue by high-vacuum distillation (0.1–0.5 mmHg) to obtain the pure colorless oil.

Part 3: Functionalization & Reactivity[1]

Hydrolysis to Undecylphosphonic Acid

For surface science applications, the ester groups must be hydrolyzed to free phosphonic acid groups (

).

Protocol:

- Dissolve **diethyl undecylphosphonate** in concentrated HCl (37%) or TMSBr (Trimethylsilyl bromide) in DCM.[1]
- HCl Method: Reflux for 12–24 hours.
- TMSBr Method (Milder): Stir with 3-4 equiv TMSBr at RT for 4 hours, then quench with MeOH. This yields the phosphonic acid quantitatively without harsh thermal conditions.
- Result: Undecylphosphonic acid, a solid capable of forming SAMs.

Conversion to Phosphoramidates

The diester can be converted to phosphoramidates (P-N bonds) for drug delivery applications (e.g., prodrugs).

- Activation: Treat with oxalyl chloride to form the phosphonochloridate.
- Coupling: React with primary amines (e.g., amino acids, drug payloads) in the presence of a base (triethylamine).

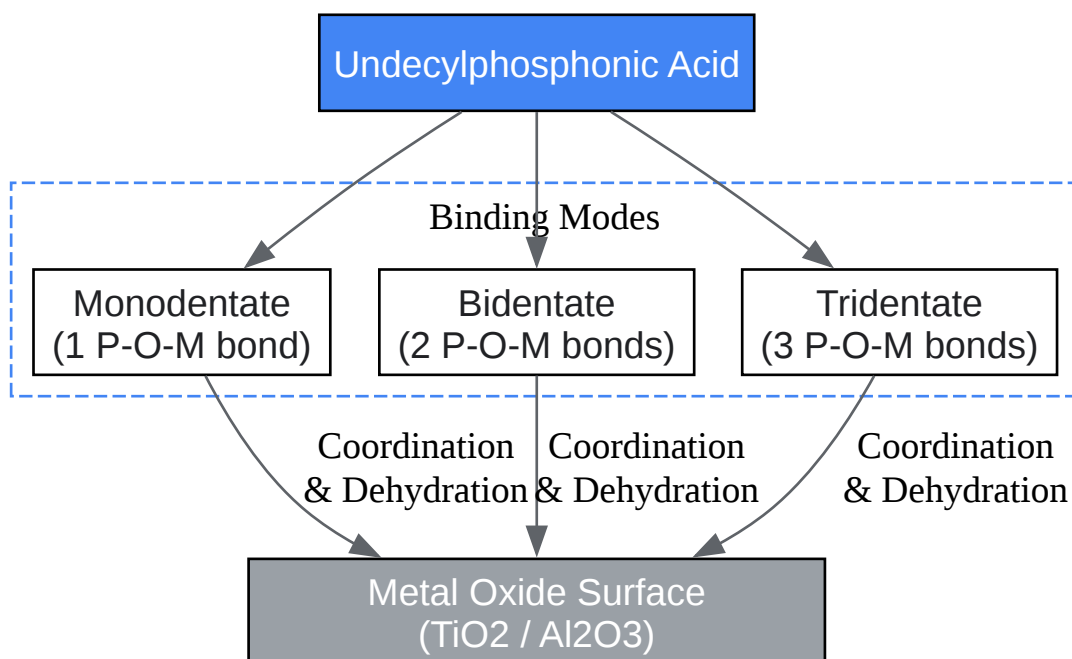
Part 4: Applications in Research & Industry

Surface Science: Self-Assembled Monolayers (SAMs)

Diethyl undecylphosphonate (after hydrolysis) is a superior alternative to silanes for modifying metal oxides (

, Stainless Steel).[1]

- Stability: Phosphonate SAMs are stable in aqueous environments where silanes often hydrolyze and detach.[1]
- Mechanism: The phosphonic acid headgroup binds to surface metal hydroxyls via mono-, bi-, or tridentate coordination.[1]



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Figure 2: Binding modes of undecylphosphonic acid on metal oxide surfaces.[1] Tridentate binding offers the highest stability.

Drug Delivery & Bio-interfaces[1]

- Lipid Mimicry: The C11 chain mimics the fatty acid tails of phospholipids. **Diethyl undecylphosphonate** can be incorporated into liposomes or micelles to tune membrane

fluidity or stability.[1]

- Permeation Enhancement: As a lipophilic surfactant, it can disrupt the stratum corneum lipids reversibly, acting as a penetration enhancer for transdermal drug delivery.[2]
- Prodrug Scaffolds: The phosphonate moiety is metabolically stable (C-P bond is non-hydrolyzable by phosphatases), making it a useful scaffold for designing biologically active analogues that resist rapid degradation.

Part 5: Safety & Handling

- Hazards: Generally considered an irritant (Skin/Eye Irrit. 2).[1]
- Inhalation: Avoid inhaling vapors; use in a fume hood.[1]
- Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow hydrolysis by atmospheric moisture.[1]
- Disposal: Dispose of as organophosphorus chemical waste.

References

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